

Application Notes and Protocols: The Thio-Claisen Rearrangement of Allyl Phenyl Sulfide

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Compound of Interest

Compound Name: *Allyl phenyl sulfide*

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Introduction

The Thio-Claisen rearrangement is a powerful and versatile carbon-carbon bond-forming reaction, representing the sulfur analog of the well-known Claisen rearrangement.^[1] This ^[1]^[1]-sigmatropic rearrangement involves the thermal conversion of allyl aryl sulfides into γ,δ -unsaturated thiocarbonyl compounds.^[1]^[2] Specifically, the rearrangement of **allyl phenyl sulfide** provides a direct route to ortho-allylthiophenols, which are valuable intermediates in the synthesis of various sulfur-containing heterocyclic compounds like thiachromans and thiacoumarans.^[3] This reaction is a concerted, intramolecular process that proceeds through a highly ordered, cyclic transition state.^[4]^[5] Understanding its mechanism and the factors controlling its outcome is crucial for its application in synthetic chemistry and drug development.

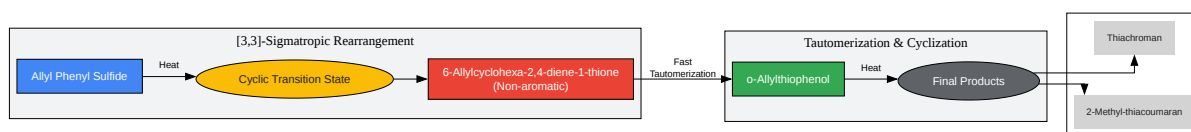
Mechanism of Rearrangement

The Thio-Claisen rearrangement of **allyl phenyl sulfide** is an endergonic (endothermic) process, primarily because it involves a temporary loss of aromaticity in the benzene ring, leading to a significant activation barrier.^[1]^[6] The mechanism can be described in the following key steps:

- ^[1]^[1]-Sigmatropic Shift: Upon heating, **allyl phenyl sulfide** undergoes a concerted pericyclic reaction. The carbon-sulfur bond cleaves as a new carbon-carbon bond forms between the

terminal carbon of the allyl group (C3) and the ortho-carbon of the phenyl ring.[1][5] This step proceeds through a six-membered, chair-like transition state.[2]

- **Intermediate Formation:** This concerted shift results in the formation of a non-aromatic thiocarbonyl intermediate, specifically 6-allylcyclohexa-2,4-diene-1-thione.[1]
- **Tautomerization (Rearomatization):** The dienone intermediate rapidly undergoes tautomerization to restore the energetically favorable aromatic system, yielding o-allylthiophenol.[2][3]
- **Cyclization:** Under the high-temperature conditions of the reaction, the o-allylthiophenol intermediate can subsequently cyclize to form a mixture of five- and six-membered heterocyclic products: 2-methyl-2,3-dihydrobenzofuran (thiacoumaran) and thiachroman.[3][7] The ratio of these cyclized products can be influenced by the specific reaction pathway.[3]



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Caption: Mechanism of the Thio-Claisen rearrangement of **allyl phenyl sulfide**.

Application Notes

The successful execution of the Thio-Claisen rearrangement is highly dependent on reaction conditions.

- **Solvent Effects:** The choice of solvent is critical. The reaction proceeds efficiently in high-boiling amine solvents, such as quinoline.[7] These solvents are believed to promote the transformation to the reaction intermediates.[7] In contrast, neat pyrolysis (heating without a solvent) of substrates like β -methyl**allyl phenyl sulfide** does not yield the expected Thio-

Claisen products. Instead, it results in isomerization and fragmentation products, including phenyl isobutyl sulfide, phenyl isobutenyl sulfide, and diphenyl sulfide.[7] This highlights that the amine solvent is indispensable for achieving the desired rearrangement.[7]

- **Temperature:** High temperatures are generally required to overcome the activation energy of the reaction, which can range from 136 to 152 kJ/mol.[1] Typical reaction temperatures are often in the range of 200-300°C.[7]
- **Substituent Effects:** The electronic nature of substituents on the phenyl ring can influence the regioselectivity of the rearrangement in substituted analogs, similar to the standard Claisen rearrangement.[8][9]

Quantitative Data

The following tables summarize key quantitative data reported for the Thio-Claisen rearrangement.

Table 1: Calculated Activation Barriers for **Allyl Phenyl Sulfide** Rearrangement

Computational Method	Activation Barrier (kJ/mol)	Reference
M06-2x/6-311G(2d,d,p)	144.1	[1]
MPWB1K/6-311G(2d,d,p)	152.1	[1]

| CBS-QB3 | 136.1 |[1] |

Table 2: Product Distribution from **Allyl Phenyl Sulfide** Rearrangement and Related Reactions

Starting Material	Reaction Conditions	Product(s)	Product Ratio (Thiacoumaran :Thiachroman)	Reference
Allyl Phenyl Sulfide	Thio-Claisen Conditions	Thiacoumaran & Thiachroman	Nearly 1:1	[3]

| o-Allylthiophenol | Thio-Claisen Conditions | Thiocoumaran & Thiachroman | Approximately 1:4 |[3] |

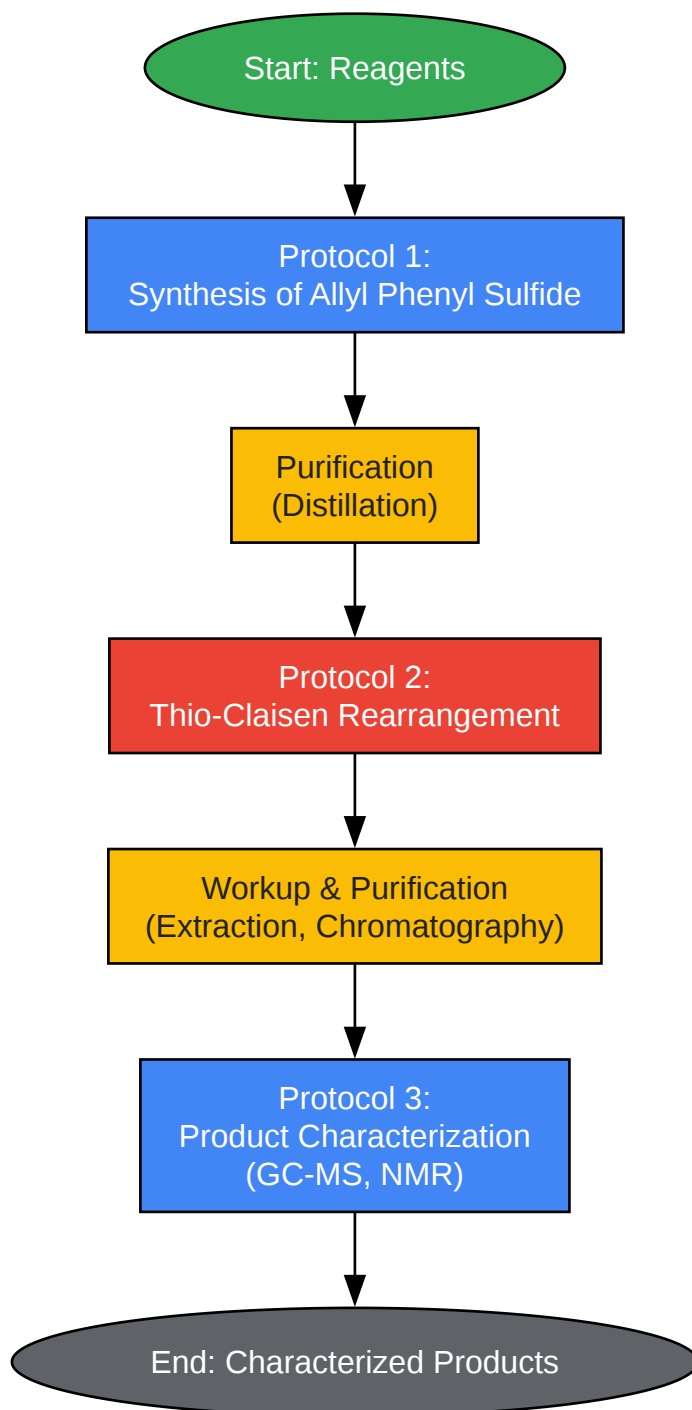
Table 3: Products from Neat Thermolysis of β -Methylallyl Phenyl Sulfide at 300°C Note: This demonstrates the alternative reaction pathway in the absence of a suitable solvent.

Product Identity	Yield (%)	Reference
Phenyl isobutyl sulfide	15.0	[7]
Phenyl isobutenyl sulfide	1.0	[7]
Diphenyl sulfide	21.0	[7]
Thiophenol	32.0	[7]
Volatile components	10.5	[7]

| Tar | 20.0 |[7] |

Experimental Protocols

The following protocols provide a general framework for the synthesis of the starting material and the execution of the Thio-Claisen rearrangement.



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